2-Bromothieno[3,2-b]pyridine-7-carboxylic acid
Description
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core with a bromine substituent at the 2-position and a carboxylic acid group at the 7-position. This structure combines aromaticity, electron-withdrawing substituents (carboxylic acid), and a halogen (bromine), making it a versatile building block in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromothieno[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-3-5-7(13-6)4(8(11)12)1-2-10-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPZQLOXLYJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table: Preparation Methods Overview
| Step | Method/Condition | Remarks |
|---|---|---|
| Core Formation | Cyclization of thiophene and pyridine precursors | Palladium-catalyzed or intramolecular cyclization |
| Bromination | Electrophilic aromatic substitution (e.g., NBS) | Selective for 2-position bromination |
| Carboxylation | Lithiation followed by CO2 carbonation or oxidation | Directed functionalization at 7-position |
| Purification | Chromatography or recrystallization | Ensures high purity |
| Stock Solution Prep. | Dissolution in DMSO or suitable solvent | Use vortex, ultrasound, or heat to aid dissolution; store at low temperature |
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-b]pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of thieno[3,2-b]pyridine compounds exhibit significant anticancer properties. For instance:
- A study evaluated the antitumor effects of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates derived from 2-bromothieno[3,2-b]pyridine-7-carboxylic acid against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results demonstrated that certain derivatives inhibited cell growth effectively while showing minimal toxicity to non-tumorigenic cells (MCF-12A) .
Inhibition of Angiogenesis
The compound has also been explored for its ability to inhibit angiogenesis:
- Research has shown that thieno[3,2-b]pyridine derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor vascularization. This inhibition may contribute to the anticancer efficacy observed in various studies .
Study on Antitumor Activity
A comprehensive study investigated the effects of several thienopyridine derivatives on TNBC cell lines. Key findings included:
- Compound 2e demonstrated a GI50 concentration of 13 μM against MDA-MB-231 cells, significantly reducing viable cell numbers and altering cell cycle dynamics by increasing G0/G1 phase populations while decreasing S phase cells. This compound also reduced tumor size in an in ovo chick chorioallantoic membrane model, highlighting its potential for further development as an anticancer agent .
Comparative Data Table
| Compound | Activity | Cell Line Tested | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|---|
| This compound | Antitumor | MDA-MB-231 | 13 | Minimal toxicity |
| Methyl derivative | Antitumor | MDA-MB-468 | - | Minimal toxicity |
| Substituted variants | VEGFR-2 Inhibition | HUVEC | - | Not applicable |
Mechanism of Action
The mechanism of action of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the bromine atom and the carboxylic acid group allows for interactions with various molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine-7-carboxylic Acid Derivatives
- 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid: The bromine at the 2-position enhances electrophilic substitution reactivity, enabling cross-coupling reactions for further functionalization ().
- 3-Bromothieno[3,2-b]pyridin-7-amine (): Replacing the carboxylic acid with an amine group alters solubility and binding properties, making it suitable for bioactive molecule synthesis.
- Thieno[3,2-b]thiophene-2-carboxylic Acid (): Replacing pyridine with thiophene shifts electronic properties, favoring applications in p-type organic semiconductors.
Thiazolo[3,2-a]pyridine Derivatives
- TPCA (5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid) and TPDCA (): These exhibit strong fluorescence (quantum yields: 66–76%) due to planar conjugated systems. Their optical properties contrast with brominated thieno derivatives, which lack reported fluorophore activity.
Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Derivatives
- Molecular weight (162.15 g/mol) is lower than brominated thieno analogs (~241 g/mol), affecting solubility and pharmacokinetics.
Substituent Effects: Halogens and Functional Groups
- Halogen Impact: Bromine increases molecular weight and lipophilicity compared to non-halogenated analogs, improving membrane permeability in drug candidates.
Physical and Chemical Properties
- Solubility : Carboxylic acid groups enhance water solubility, but bromine increases logP (lipophilicity).
- Thermal Stability: Thieno derivatives (e.g., thieno[3,2-b]thiophenes in ) exhibit high thermal stability (>300°C), advantageous for semiconductor applications.
Biological Activity
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its interactions with various biomolecules, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 2-position of the thieno[3,2-b]pyridine ring, along with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C_8H_6BrN_1O_2S |
| Molecular Weight | 245.10 g/mol |
| Functional Groups | Bromine, Carboxylic Acid |
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-b]pyridine, including this compound, exhibit significant antitumor properties. For instance, a study evaluated various thienopyridine derivatives against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results demonstrated that certain derivatives caused substantial growth inhibition in these cell lines while exhibiting minimal toxicity to non-tumorigenic cells (MCF-12A) .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases associated with cancer progression. For example, compounds in this class have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .
Interaction with Biomolecules
The compound's ability to interact with DNA and proteins has been explored through various assays. Studies involving fluorescence spectroscopy revealed that thienopyridine derivatives can bind to bovine serum albumin (BSA), indicating potential for further therapeutic applications . The binding affinity and specificity of these compounds are crucial for their efficacy as drug candidates.
Case Studies
- Anticancer Efficacy in TNBC:
- In Vivo Studies:
Q & A
Basic: What synthetic methodologies are commonly employed for 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves halogenation of the thienopyridine core. For example, bromination at the 2-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as a solvent at 0–25°C). The carboxylic acid group at the 7-position is often introduced via hydrolysis of a nitrile or ester intermediate using strong acids (HCl/H₂O) or bases (NaOH/EtOH) .
Key Characterization Steps:
- NMR Spectroscopy : Confirm bromine substitution (e.g., downfield shifts in ¹H NMR for adjacent protons) and carboxylic acid proton (δ ~12–14 ppm in ¹H NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺]⁺ peak at m/z 272.98 for C₈H₅BrNO₂S) .
Advanced: How can researchers optimize regioselectivity during bromination to avoid undesired byproducts in thienopyridine derivatives?
Methodological Answer:
Regioselectivity challenges arise due to competing halogenation at adjacent positions. Strategies include:
- Directed Metalation : Use directing groups (e.g., carboxylic acid) to stabilize transition states, favoring bromination at the 2-position .
- Temperature Control : Lower temperatures (e.g., –10°C) reduce kinetic side reactions, as seen in analogous bromopyridine syntheses .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) to guide experimental design .
Basic: What purification techniques are recommended for isolating this compound with >95% purity?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and brominated byproducts .
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) .
- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA buffer achieve high purity (>99%) for pharmacological assays .
Advanced: How does the bromine substituent influence the fluorescence properties of thienopyridine derivatives in carbon dot (CD) synthesis?
Methodological Answer:
The bromine atom alters electron-withdrawing effects, modulating the π-conjugation system:
- Red-Shifted Emission : Bromine increases spin-orbit coupling, enhancing intersystem crossing, as observed in TPCA (thiazolo[3,2-a]pyridine-7-carboxylic acid) derivatives .
- Quantum Yield (QY) Optimization : Brominated CDs show QY ~15–20% compared to non-halogenated analogs (~5%) due to reduced non-radiative decay .
Experimental Validation : - Compare UV-Vis absorption (λₐᵦₛ ~350 nm) and PL spectra (λₑₘ ~450 nm) of brominated vs. non-brominated CDs .
Advanced: How can researchers resolve contradictions in pharmacological activity data for bromothienopyridine derivatives?
Methodological Answer:
Discrepancies may arise from impurities, stereochemistry, or assay conditions. Mitigation strategies:
- Purity Validation : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) affecting IC₅₀ values .
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography confirms enantiomeric composition, critical for receptor binding .
- Standardized Assays : Replicate experiments across multiple models (e.g., AMPA receptor subtypes vs. metabotropic glutamate receptors) .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹³C NMR : Identify carbonyl carbon (δ ~165–170 ppm) and aromatic carbons adjacent to bromine (δ ~115–125 ppm) .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing and confirm bromine positioning, as demonstrated for analogous bromopyridines .
Advanced: What role does this compound play in designing kinase inhibitors?
Methodological Answer:
The compound serves as a scaffold for ATP-binding pocket targeting:
- Bromine as a Halogen Bond Donor : Enhances binding affinity to kinase hinge regions (e.g., GSK3β inhibitors) .
- Carboxylic Acid for Solubility : Improves pharmacokinetics via salt formation (e.g., sodium or potassium salts) .
Case Study : KICG1338, a GSK3β inhibitor, showed efficacy in diabetic rodent models by modulating hepatic glycogen metabolism .
Basic: How should researchers handle storage and stability of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
